Methanone, (2,3,4-trihydroxyphenyl)(3,4,5-trimethoxyphenyl)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (2,3,4-trihydroxyphenyl)(3,4,5-trimethoxyphenyl)- typically involves the condensation of appropriate phenolic and methoxy-substituted benzaldehydes under controlled conditions. One common method includes the use of a base-catalyzed aldol condensation reaction, followed by oxidation to form the desired methanone structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as microwave-assisted synthesis have been explored to enhance reaction efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions
Methanone, (2,3,4-trihydroxyphenyl)(3,4,5-trimethoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.
Scientific Research Applications
Methanone, (2,3,4-trihydroxyphenyl)(3,4,5-trimethoxyphenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its antioxidant properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methanone, (2,3,4-trihydroxyphenyl)(3,4,5-trimethoxyphenyl)- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit carbonic anhydrase isozymes by binding to the active site of the enzyme, thereby preventing the hydration of carbon dioxide . This inhibition can affect various physiological processes, including pH regulation and ion transport.
Comparison with Similar Compounds
Similar Compounds
(2,3,4-trihydroxyphenyl)(3,4,5-trihydroxyphenyl)methanone: Similar structure but with additional hydroxyl groups.
(2,4-Diaminopyrimidin-5-yl)-(3,4,5-trimethoxyphenyl)methanone: Contains a pyrimidine ring instead of a phenyl ring.
Uniqueness
Methanone, (2,3,4-trihydroxyphenyl)(3,4,5-trimethoxyphenyl)- is unique due to its specific arrangement of hydroxyl and methoxy groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit carbonic anhydrase isozymes sets it apart from other similar compounds, making it a valuable molecule for research and potential therapeutic applications.
Properties
CAS No. |
647838-94-6 |
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Molecular Formula |
C16H16O7 |
Molecular Weight |
320.29 g/mol |
IUPAC Name |
(2,3,4-trihydroxyphenyl)-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C16H16O7/c1-21-11-6-8(7-12(22-2)16(11)23-3)13(18)9-4-5-10(17)15(20)14(9)19/h4-7,17,19-20H,1-3H3 |
InChI Key |
NGDVAPMVMSENFR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C2=C(C(=C(C=C2)O)O)O |
Origin of Product |
United States |
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